molecular formula C10H6ClN5 B11877094 2-Chloro-6-(pyridin-3-yl)-7H-purine CAS No. 918537-08-3

2-Chloro-6-(pyridin-3-yl)-7H-purine

Cat. No.: B11877094
CAS No.: 918537-08-3
M. Wt: 231.64 g/mol
InChI Key: QIEAQPMKQSYGGD-UHFFFAOYSA-N
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Description

2-Chloro-6-(pyridin-3-yl)-7H-purine is a heterocyclic compound that features a purine ring substituted with a chlorine atom at the 2-position and a pyridin-3-yl group at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6-(pyridin-3-yl)-7H-purine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available purine derivatives.

    Chlorination: The purine derivative is chlorinated at the 2-position using reagents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).

    Coupling Reaction: The chlorinated purine is then subjected to a coupling reaction with a pyridin-3-yl derivative.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-(pyridin-3-yl)-7H-purine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Products: Various substituted purines with different functional groups.

    Oxidation Products: Oxidized derivatives of the purine ring.

    Reduction Products: Reduced forms of the purine ring.

Scientific Research Applications

2-Chloro-6-(pyridin-3-yl)-7H-purine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-6-(pyridin-3-yl)-7H-purine involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atom and pyridin-3-yl group contribute to its binding affinity and specificity. The compound can inhibit or activate biological pathways by modulating the activity of its targets .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-6-(pyridin-2-yl)-7H-purine
  • 2-Chloro-6-(pyridin-4-yl)-7H-purine
  • 2-Bromo-6-(pyridin-3-yl)-7H-purine

Uniqueness

2-Chloro-6-(pyridin-3-yl)-7H-purine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The position of the pyridin-3-yl group influences its reactivity and interaction with molecular targets, making it a valuable compound in medicinal chemistry .

Properties

CAS No.

918537-08-3

Molecular Formula

C10H6ClN5

Molecular Weight

231.64 g/mol

IUPAC Name

2-chloro-6-pyridin-3-yl-7H-purine

InChI

InChI=1S/C10H6ClN5/c11-10-15-7(6-2-1-3-12-4-6)8-9(16-10)14-5-13-8/h1-5H,(H,13,14,15,16)

InChI Key

QIEAQPMKQSYGGD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C2=C3C(=NC(=N2)Cl)N=CN3

Origin of Product

United States

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